5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide is an organic compound that belongs to the class of phenols It is characterized by the presence of an aminomethyl group, a bromine atom, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide typically involves the bromination of 2-methylphenol followed by the introduction of an aminomethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The bromination reaction is carried out in a suitable solvent like carbon tetrachloride (CCl4) at elevated temperatures. The resulting 4-bromo-2-methylphenol is then subjected to a Mannich reaction with formaldehyde and ammonia to introduce the aminomethyl group, forming 5-(Aminomethyl)-4-bromo-2-methylphenol. Finally, the compound is converted to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the redox state or by acting as a ligand for specific proteins.
Comparison with Similar Compounds
Similar Compounds
Muscimol: 5-(Aminomethyl)-1,2-oxazol-3(2H)-one, a potent agonist for GABA_A receptors.
Hydroxyamphetamine: An indirect acting sympathomimetic agent.
Uniqueness
5-(Aminomethyl)-4-bromo-2-methylphenol hydrobromide is unique due to the presence of both an aminomethyl group and a bromine atom on the phenol ring. This combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H11Br2NO |
---|---|
Molecular Weight |
296.99 g/mol |
IUPAC Name |
5-(aminomethyl)-4-bromo-2-methylphenol;hydrobromide |
InChI |
InChI=1S/C8H10BrNO.BrH/c1-5-2-7(9)6(4-10)3-8(5)11;/h2-3,11H,4,10H2,1H3;1H |
InChI Key |
GHAVFEXFDMEBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)CN)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.